molecular formula C21H16BrN5O B278629 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide

Cat. No. B278629
M. Wt: 434.3 g/mol
InChI Key: KMZFWIVKWYQMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide, also known as BPTD, is a chemical compound that has been widely used in scientific research. BPTD is a tetrazole-based compound that has been synthesized and studied extensively due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in lab experiments is its specificity for COX-2 inhibition. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been found to have minimal effects on COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide. One potential direction is the development of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide derivatives that have improved solubility and bioavailability. Another potential direction is the study of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide involves the reaction of 4-bromobenzyl chloride with sodium azide to form the intermediate 4-bromobenzyl azide. This intermediate is then reacted with N,N-diphenylacetamide in the presence of copper(I) iodide to form the final product, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide.

Scientific Research Applications

2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H16BrN5O

Molecular Weight

434.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)tetrazol-1-yl]-N,N-diphenylacetamide

InChI

InChI=1S/C21H16BrN5O/c22-17-13-11-16(12-14-17)21-23-24-25-26(21)15-20(28)27(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2

InChI Key

KMZFWIVKWYQMRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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